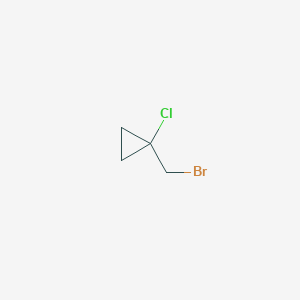![molecular formula C13H8Cl2O B2661635 3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde CAS No. 924868-83-7](/img/structure/B2661635.png)
3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, “3,3’-Dichlorobenzidine” is prepared in two steps from 2-nitrochlorobenzene. The first step involves reduction with zinc in base to afford 2,2’-dichlorodiphenylhydrazine. This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde:
Environmental Monitoring and Analysis
3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde is often used in environmental studies to monitor and analyze the presence of polychlorinated biphenyls (PCBs) in various ecosystems. Its structural similarity to PCBs makes it a useful standard or surrogate in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for detecting and quantifying PCB contamination in soil, water, and air samples .
Toxicological Studies
This compound is utilized in toxicological research to study the effects of chlorinated biphenyls on biological systems. Researchers use it to investigate the mechanisms of toxicity, bioaccumulation, and the impact on human health and wildlife. These studies help in understanding the potential risks associated with exposure to chlorinated biphenyls and in developing safety guidelines and regulations .
Chemical Synthesis and Derivative Production
3’,4’-Dichloro[1,1’-biphenyl]-2-carbaldehyde serves as a key intermediate in the synthesis of various chemical derivatives. It is used in the production of more complex organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a versatile building block in organic synthesis .
Material Science and Polymer Research
In material science, this compound is explored for its potential in developing new materials and polymers. Researchers investigate its incorporation into polymer matrices to enhance properties such as thermal stability, mechanical strength, and chemical resistance. These studies contribute to the development of advanced materials for industrial applications .
Environmental Remediation Research
Research on environmental remediation often involves this compound to study the degradation and removal of chlorinated biphenyls from contaminated sites. Scientists explore various remediation techniques, such as bioremediation, chemical degradation, and adsorption, to effectively reduce the levels of these pollutants in the environment.
NIST Chemistry WebBook Sigma-Aldrich NIST Chemistry WebBook Chemical Book : NIST Chemistry WebBook : Sigma-Aldrich : NIST Chemistry WebBook : Chemical Book
properties
IUPAC Name |
2-(3,4-dichlorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBZZYKUZBAYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2661552.png)
![D-Valine, N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B2661553.png)


![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)






![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)

